molecular formula C11H7F2NO2 B15131386 2,2-Difluoro-2-(quinolin-2-yl)acetic acid

2,2-Difluoro-2-(quinolin-2-yl)acetic acid

Cat. No.: B15131386
M. Wt: 223.17 g/mol
InChI Key: XUNXDUNKTURICT-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(quinolin-2-yl)acetic acid is a fluorinated quinoline derivative with the molecular formula C11H7F2NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(quinolin-2-yl)acetic acid typically involves the introduction of fluorine atoms into the quinoline ring system. One common method is the nucleophilic substitution of halogen atoms or the diaza group in quinoline derivatives. Cyclization and cycloaddition reactions are also employed to achieve the desired structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(quinolin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2,2-Difluoro-2-(quinolin-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(quinolin-2-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The quinoline ring system is known to interact with various biological pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-2-(quinolin-2-yl)acetic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H7F2NO2

Molecular Weight

223.17 g/mol

IUPAC Name

2,2-difluoro-2-quinolin-2-ylacetic acid

InChI

InChI=1S/C11H7F2NO2/c12-11(13,10(15)16)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H,(H,15,16)

InChI Key

XUNXDUNKTURICT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(C(=O)O)(F)F

Origin of Product

United States

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